![molecular formula C36H38N4O6 B1668625 Glycinamide, N-(2,2-diphenylethyl)glycyl-N-(1,3-benzodioxol-5-ylmethyl)glycyl-N2-(2-(4-hydroxyphenyl)ethyl)- CAS No. 158198-48-2](/img/structure/B1668625.png)
Glycinamide, N-(2,2-diphenylethyl)glycyl-N-(1,3-benzodioxol-5-ylmethyl)glycyl-N2-(2-(4-hydroxyphenyl)ethyl)-
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Overview
Description
Chir 4531 is a N-(substituted)glycine peptoid trimer.
Scientific Research Applications
Application in Asymmetric Synthesis and Structural Studies
This compound finds its utility in asymmetric synthesis, particularly in the synthesis of α-amino acids and their derivatives. It plays a role in the stereoselective coupling processes and organometallic reactions. The synthesis of certain N-tert-butoxycarbonyl α-amino acids involves complex molecules closely related to Glycinamide, N-(2,2-diphenylethyl)glycyl-N-(1,3-benzodioxol-5-ylmethyl)glycyl-N2-(2-(4-hydroxyphenyl)ethyl)-. Additionally, the structural characterization of related compounds helps understand the molecular interactions and conformational dynamics within crystal structures. These insights are crucial in fine-tuning the molecular structures for specific applications (Williams et al., 2003).
Role in Phase-Transfer Catalysis
The compound is instrumental in phase-transfer catalysis, particularly in reactions involving monoalkylations, dialkylations, and Michael additions. These reactions are fundamental in creating a wide array of complex organic molecules, including α-substituted aspartic and glutamic acid derivatives and other cyclic amino acid structures. The role of Glycinamide derivatives in these reactions showcases their versatility in organic synthesis, enabling the construction of complex molecular architectures (López et al., 1996).
Utility in Molecular Docking and Drug Design
The Glycinamide derivatives have been employed in molecular docking studies, showcasing their potential in interacting with biological targets. The binding energies of these compounds with specific proteins have been compared with standard drugs, indicating their possible inhibitory activity and potential in drug design. This highlights the compound's relevance in medicinal chemistry and its potential applications in developing new therapeutic agents (Ayuk Eugene L. et al., 2020).
properties
CAS RN |
158198-48-2 |
---|---|
Product Name |
Glycinamide, N-(2,2-diphenylethyl)glycyl-N-(1,3-benzodioxol-5-ylmethyl)glycyl-N2-(2-(4-hydroxyphenyl)ethyl)- |
Molecular Formula |
C36H38N4O6 |
Molecular Weight |
622.7 g/mol |
IUPAC Name |
(2S)-4-amino-N-(2-aminoacetyl)-2-[1,3-benzodioxol-5-ylmethyl-[2-(4-hydroxyphenyl)ethyl]amino]-N-(2,2-diphenylethyl)-3-oxobutanamide |
InChI |
InChI=1S/C36H38N4O6/c37-20-31(42)35(36(44)40(34(43)21-38)23-30(27-7-3-1-4-8-27)28-9-5-2-6-10-28)39(18-17-25-11-14-29(41)15-12-25)22-26-13-16-32-33(19-26)46-24-45-32/h1-16,19,30,35,41H,17-18,20-24,37-38H2/t35-/m0/s1 |
InChI Key |
GANLUHRILMMVRH-DHUJRADRSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)CN(CCC3=CC=C(C=C3)O)[C@@H](C(=O)CN)C(=O)N(CC(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)CN |
SMILES |
C1OC2=C(O1)C=C(C=C2)CN(CCC3=CC=C(C=C3)O)C(C(=O)CN)C(=O)N(CC(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)CN |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN(CCC3=CC=C(C=C3)O)C(C(=O)CN)C(=O)N(CC(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)CN |
Appearance |
Solid powder |
Other CAS RN |
158198-48-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
(N-(2,2-diphenylethyl)glycyl)-(N-(3,4-(methylenedioxy)benzyl)glycyl)-N-(2-(4-hydroxyphenyl)ethyl)glycinamide CHIR 4531 CHIR-4531 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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